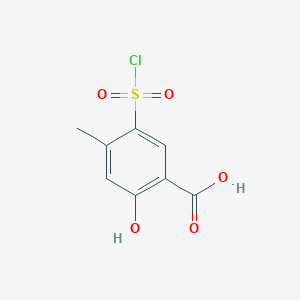
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid
Übersicht
Beschreibung
Chlorosulfonyl compounds are generally used in organic synthesis . They are known for their reactivity with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc .
Synthesis Analysis
The synthesis of chlorosulfonyl compounds often involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . Another method involves the chlorination of sulfuric acid .Molecular Structure Analysis
The molecular structure of chlorosulfonyl compounds is typically represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
Chlorosulfonyl compounds display excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc .Physical And Chemical Properties Analysis
Chlorosulfonyl compounds are usually colorless to yellow, slightly cloudy, fuming liquids . They are highly corrosive and have a sharp odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One study demonstrated the synthesis of bifunctional sulfonamide-amide derivatives using a compound structurally related to 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid. This synthesis pathway includes amide coupling and reaction with chlorosulfonic acid, leading to compounds that show significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013).
Liquid Crystalline and Fire Retardant Molecules
Research into novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units has been conducted. This involved the synthesis of compounds with various terminal substituents, demonstrating how structural modifications can impact the material's phase behavior and fire retardant properties. Although the specific compound of interest is not directly mentioned, the methodologies and chemical reactions involved in this study are relevant to its potential applications (Jamain, Khairuddean, & Guan-Seng, 2020).
Synthesis of Bioactive Compounds
Another area of application is the synthesis of bioactive phenyl ether derivatives from marine-derived fungi, showcasing the potential for developing antioxidant compounds. This research illustrates the role of structurally similar compounds in discovering new bioactive molecules with potential therapeutic applications (Xu et al., 2017).
Inhibiting Alzheimer's Disease Phenotypes
The development of selective histone deacetylase 6 inhibitors ameliorating Alzheimer's disease phenotypes is another application. This involves synthesizing and testing compounds for their ability to decrease phosphorylation and aggregation of tau proteins, indicating the potential use of related chemical structures in therapeutic interventions for neurodegenerative diseases (Lee et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Chlorosulfonyl compounds have been synthesized and characterized for their potential as genotoxic impurities in the active pharmaceutical ingredient . A detailed study of various impurities was conducted, and different process-related sulfonyl esters were identified, synthesized, and characterized .
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCIPXHNVJEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





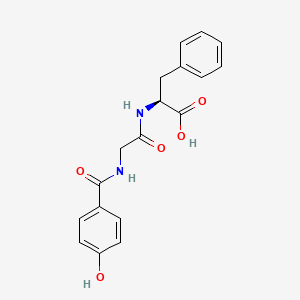

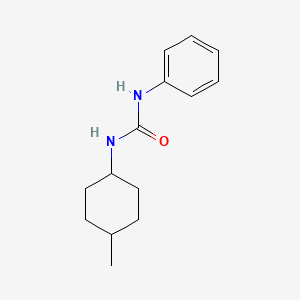

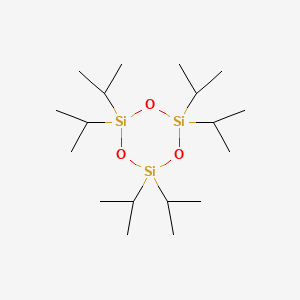
![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)


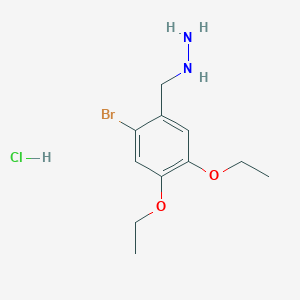
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride](/img/structure/B3195702.png)

